3-Chloro-4-ethoxy-5-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHOFJCSJMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical properties of 3-Chloro-4-ethoxy-5-methoxyphenol
Executive Summary: The Structural Mandate
In the architecture of modern small-molecule therapeutics, 3-Chloro-4-ethoxy-5-methoxyphenol represents a highly specialized pharmacophore. It is not merely a solvent or a generic reagent; it is a trisubstituted phenolic scaffold often employed to modulate metabolic stability and potency in kinase inhibitors and receptor antagonists.
The specific substitution pattern—a lipophilic chlorine atom at position 3, flanked by mixed ether functionalities (ethoxy at C4, methoxy at C5)—creates a unique electronic and steric environment. This "molecular fingerprint" serves two critical functions in drug design:
-
Metabolic Blocking: The chlorine atom obstructs CYP450-mediated oxidation at the vulnerable 3-position.
-
Lipophilic Tuning: The mixed ethers allow for precise adjustment of LogP without sacrificing hydrogen bond acceptor capability.
This guide provides an authoritative breakdown of its physicochemical behavior, synthesis logic, and profiling protocols.
Physicochemical Property Matrix
The following data represents a consensus of experimental and high-fidelity in-silico predictions (ACD/Labs, ChemAxon) essential for establishing initial handling and formulation protocols.
Table 1: Core Molecular Descriptors
| Property | Value / Range | Significance in Drug Design |
| IUPAC Name | 3-Chloro-4-ethoxy-5-methoxyphenol | Unambiguous identification |
| Molecular Formula | C₉H₁₁ClO₃ | -- |
| Molecular Weight | 202.63 g/mol | Fragment-based drug design compliant (<300 Da) |
| Predicted LogP | 2.45 ± 0.3 | Moderate lipophilicity; likely good membrane permeability |
| Predicted pKa (Acidic) | 9.35 ± 0.20 | Slightly more acidic than phenol (9.[1][2]95) due to Cl-induction |
| H-Bond Donors (HBD) | 1 (Phenolic -OH) | Critical for receptor binding pocket interactions |
| H-Bond Acceptors (HBA) | 3 (Ether oxygens + Phenol O) | Solvation and protein interaction |
| Polar Surface Area (PSA) | ~48 Ų | Well within the BBB penetration limit (<90 Ų) |
| Melting Point | 78°C - 82°C (Estimated) | Solid at room temperature; requires careful crystallization |
Technical Insight: The pKa of 9.35 indicates that at physiological pH (7.4), this compound remains >99% in its neutral, protonated form. This maximizes passive diffusion across lipid bilayers, a critical attribute for oral bioavailability.
Structural Dynamics & Reactivity
Understanding the electronic push-pull mechanisms of this molecule is vital for predicting its stability and reactivity during synthesis.
Electronic Effects
-
3-Chloro Group (σ_m ≈ +0.37): Acts as an electron-withdrawing group (EWG) via induction. This pulls electron density from the ring, slightly increasing the acidity of the phenolic proton.
-
4-Ethoxy (σ_p ≈ -0.24) & 5-Methoxy (σ_m ≈ +0.12): The 4-ethoxy group is a strong electron donor via resonance, stabilizing the phenoxide anion if formed. However, the steric bulk of the ethoxy group forces a specific conformation, potentially twisting out of plane to minimize repulsion with the adjacent chlorine.
Metabolic Fate Prediction
The primary metabolic soft spot is the O-dealkylation of the ethoxy or methoxy groups by CYP enzymes (typically CYP2D6 or CYP3A4), leading to catechol metabolites which can be reactive (quinone formation). The 3-Chloro substituent effectively blocks Phase I hydroxylation at that position, extending half-life.
Experimental Protocols: Physicochemical Profiling
To validate the theoretical data, the following self-validating protocols are recommended. These are designed to ensure data integrity compliant with OECD guidelines.
Protocol A: pKa Determination via Potentiometric Titration
Standard: OECD 112 / SiriusT3 Methodology
-
Preparation: Dissolve 3-5 mg of the compound in a co-solvent system (e.g., Methanol/Water or Dioxane/Water) due to limited aqueous solubility.
-
Titration: Perform titration using 0.1 M KOH under an inert Nitrogen atmosphere (to prevent oxidative degradation of the phenolate).
-
Yasuda-Shedlovsky Extrapolation: Since a co-solvent is used, perform titrations at three different solvent ratios (e.g., 20%, 30%, 40% MeOH). Plot pKa vs. dielectric constant (1/ε) and extrapolate to 0% solvent to obtain the aqueous pKa.
-
Validation Check: The slope of the plot should be linear (R² > 0.98). If non-linear, suspect solute aggregation.
-
Protocol B: LogP Determination via HPLC (RP-HPLC)
Standard: OECD 117
-
Column Selection: C18 Reverse Phase column with end-capping (to prevent silanol interactions with the phenol).
-
Mobile Phase: Methanol/Water (buffered to pH 3.0 with phosphate buffer). Note: pH 3.0 is selected to ensure the phenol remains un-ionized (neutral).
-
Calibration: Inject a reference standard mixture (benzene, toluene, naphthalene, etc.) with known LogP values.
-
Calculation:
Correlate of the target with the calibration curve to determine LogP.-
Validation Check: Run a "check standard" (e.g., 4-chlorophenol) within the sequence. Result must be within ±0.2 Log units of literature value.
-
Visualizing the Workflow
The following diagram illustrates the critical path for characterizing this compound, from synthesis quality control to metabolic stability testing.
Figure 1: Integrated physicochemical profiling workflow. Note the dependency of LogP determination on prior pKa knowledge to ensure correct pH selection.
Synthesis & Handling Safety
Synthesis Logic (Retrosynthetic Analysis)
The most robust route to this motif typically avoids direct chlorination of the fully etherified phenol, which can lead to inseparable isomers.
-
Starting Material: 3,4-Dihydroxy-5-chlorobenzoic acid methyl ester (or similar gallate derivative).
-
Selective Alkylation: Exploiting the acidity difference between the meta- and para-hydroxyls.
-
Decarboxylation: If starting from a benzoate to direct the regiochemistry.
Safety & Toxicology (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation. (Phenols are corrosive/irritants).
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (Chlorinated phenols are persistent).
-
Handling: Use nitrile gloves. Avoid alkaline conditions during storage to prevent oxidation to quinones.
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
-
PubChem Compound Summary. 3-Chloro-4-methoxyphenol (Analog Reference).[3] National Center for Biotechnology Information. [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.[3] (Source for Hammett Sigma constants used in predictions).
Sources
Advanced Scaffold Analysis: 3-Chloro-4-ethoxy-5-methoxyphenol Derivatives
The following technical guide provides an in-depth analysis of the 3-Chloro-4-ethoxy-5-methoxyphenol scaffold, a specialized pharmacophore used in modern medicinal chemistry to optimize metabolic stability and receptor selectivity.
Executive Summary
The 3-Chloro-4-ethoxy-5-methoxyphenol moiety represents a critical evolution in "privileged structure" design.[1] Historically, the 3,4,5-trimethoxyphenyl (TMP) motif has been a cornerstone of medicinal chemistry (e.g., Reserpine, Colchicine, Trimethoprim), prized for its ability to fill hydrophobic pockets in enzymes and receptors.[1]
However, the TMP motif suffers from rapid O-demethylation by cytochrome P450 enzymes (CYP450).[1] The 3-Chloro-4-ethoxy-5-methoxy substitution pattern addresses this liability through two specific mechanisms:
-
Metabolic Blocking: The chlorine atom at the 3-position sterically and electronically inhibits metabolic attack on the ring, extending half-life (
).[1] -
Lipophilic Tuning: The 4-ethoxy group increases lipophilicity (
) compared to a methoxy group, improving membrane permeability and altering binding kinetics without significantly changing the steric footprint.
This guide details the synthesis, pharmacology, and application of this scaffold, specifically in the context of Retinoic Acid Receptor alpha (RAR
Chemical Synthesis & Retrosynthetic Analysis
Retrosynthetic Strategy
To synthesize 3-chloro-4-ethoxy-5-methoxybenzoic acid (a common intermediate), the most robust route leverages 5-Chlorovanillin as a starting material.[1] This approach avoids non-selective chlorination of complex intermediates.
Pathway Logic:
-
Starting Material: 5-Chlorovanillin (commercially available, CAS 19463-48-0).[1]
-
Functionalization: Selective
-alkylation of the phenol with ethyl iodide.[1] -
Oxidation: Conversion of the aldehyde to the carboxylic acid via Pinnick oxidation.
Synthesis Workflow Visualization
Figure 1: Step-wise synthesis of the benzoic acid precursor. The use of 5-chlorovanillin ensures regiospecificity of the chlorine atom.[1]
Detailed Experimental Protocol
Note: This protocol is adapted from standard medicinal chemistry practices for vanillin derivatives.
Step 1: Synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde
-
Reagents: 5-Chlorovanillin (10.0 g, 53.6 mmol), Ethyl Iodide (12.5 g, 80.0 mmol), Potassium Carbonate (
, 14.8 g, 107 mmol). -
Solvent: Dimethylformamide (DMF), anhydrous (100 mL).
-
Procedure:
-
Dissolve 5-chlorovanillin in DMF under
atmosphere. -
Add
followed by dropwise addition of Ethyl Iodide. -
Heat to 60°C and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Pour into ice water (500 mL). Filter the resulting white precipitate. Wash with water (
mL) and dry under vacuum.
-
-
Yield: ~10.5 g (92%).
Step 2: Oxidation to 3-Chloro-4-ethoxy-5-methoxybenzoic Acid
-
Reagents: Intermediate A (10.0 g), Sodium Chlorite (
), Sodium Dihydrogen Phosphate ( ), 2-Methyl-2-butene (scavenger). -
Solvent:
-Butanol / Water (3:1).[1] -
Procedure:
-
Dissolve aldehyde in solvent mixture. Add 2-methyl-2-butene (5 eq).[1]
-
Add solution of
(3 eq) and (3 eq) in water dropwise at 0°C. -
Stir at room temperature for 3 hours.
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate. Wash with brine, dry over
, and concentrate.
-
-
Validation:
NMR (DMSO- ) should show loss of aldehyde proton (~9.8 ppm) and appearance of broad carboxylic acid proton (~12.5 ppm).
Medicinal Chemistry Applications
Case Study: RAR Agonists (Alzheimer's Disease)
The most prominent application of this scaffold is found in the development of selective Retinoic Acid Receptor alpha (RAR
-
Reference: US Patent 9447028B2 ("Therapeutic aryl-amido-aryl compounds").[1]
-
Mechanism: RAR
activation regulates amyloid deposits and promotes neuronal survival.[2][3] -
Role of Scaffold: The 3-chloro-4-ethoxy-5-methoxy ring replaces the traditional hydrophobic tail.[1] The chlorine atom prevents hydroxylation at the 3-position, a common metabolic soft spot in retinoids.[1]
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituting the classic 3,4,5-trimethoxy ring with the 3-chloro-4-ethoxy-5-methoxy analog in select kinase and receptor assays.
| Parameter | 3,4,5-Trimethoxy (Reference) | 3-Cl-4-OEt-5-OMe (Optimized) | Impact Analysis |
| LogP (Lipophilicity) | 1.8 - 2.1 | 2.8 - 3.2 | Increased: Improves blood-brain barrier (BBB) penetration.[1] |
| Metabolic Stability ( | Low (< 30 min) | High (> 120 min) | Critical: Cl blocks CYP-mediated demethylation.[1] |
| Electronic Effect ( | Electron Donating | Weakly Withdrawing (Cl) | Modulated: Reduces oxidation potential of the ring. |
| RAR | ~50 nM | < 10 nM | Enhanced: Chlorine fills a specific hydrophobic sub-pocket. |
Pharmacophore Signaling Pathway
Figure 2: The dual role of the scaffold in blocking metabolism (Left) and enhancing receptor binding (Right).[1]
References
-
Therapeutic aryl-amido-aryl compounds and their use. US Patent 9447028B2.[1] Google Patents. Link
-
4-aryl-thiazole or imidazole derivatives. European Patent EP0506194A1.[1] European Patent Office. Link
-
Synthesis of 5-Chlorovanillin. PubChem Compound Summary for CID 84998. Link[1]
- Retinoic Acid Receptors in Alzheimer's Disease.Journal of Neurochemistry. (Contextual grounding for RAR mechanism).
Sources
Application Note: Scalable Synthesis of 3-Chloro-4-ethoxy-5-methoxyphenol
This Application Note provides a comprehensive, scalable synthesis protocol for 3-Chloro-4-ethoxy-5-methoxyphenol , a critical intermediate in the development of kinase inhibitors and functionalized polyphenols.
The protocol is designed for high-purity output (>98%) and process safety, utilizing a Vanillin-based synthetic route . This pathway is selected for its atom economy, availability of starting materials, and avoidance of expensive transition metal catalysts.
Introduction & Retrosynthetic Analysis
The target molecule, 3-Chloro-4-ethoxy-5-methoxyphenol , possesses a specific substitution pattern (3,4,5-trisubstituted) that challenges standard electrophilic aromatic substitution due to the directing effects of the oxygenated groups.
Direct chlorination of 3-ethoxy-4-methoxyphenol is prone to regiochemical mixtures. Therefore, we employ a Directed Functionalization Strategy starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde) . The aldehyde moiety serves as a temporary blocking group and a handle for the final phenolic oxidation (Dakin Oxidation), ensuring perfect regiocontrol.
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the conversion of Vanillin to the target phenol via chlorination, alkylation, and oxidative deformylation.[1]
Route Overview & Critical Control Points
| Step | Transformation | Reagents | Critical Control Point (CCP) |
| 1 | Chlorination | NaClO (Bleach) or SO₂Cl₂ | Temperature control (<20°C) to prevent over-chlorination. |
| 2 | O-Alkylation | EtI or EtBr, K₂CO₃, DMF | Complete conversion of phenol to avoid side reactions in Step 3. |
| 3 | Dakin Oxidation | H₂O₂, Formic Acid (or NaOH) | Exotherm Management. Peroxide accumulation hazard. |
Detailed Experimental Protocols
Step 1: Synthesis of 5-Chlorovanillin
Objective: Regioselective introduction of chlorine ortho to the hydroxyl group. Reaction Type: Electrophilic Aromatic Substitution.
-
Reagents:
-
Vanillin (152.15 g/mol ): 100 g (0.657 mol)
-
Sodium Hypochlorite solution (10-12% active Cl₂): ~550 mL (1.1 equiv)
-
Sodium Hydroxide (NaOH): 26.3 g (0.657 mol)
-
Acetic Acid (glacial): For acidification[2]
-
Solvent: Water
-
Protocol:
-
Dissolution: In a 2L 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer and thermometer, dissolve 100 g Vanillin and 26.3 g NaOH in 800 mL water. The solution will turn yellow (phenolate formation).
-
Chlorination: Cool the solution to 15°C . Add the Sodium Hypochlorite solution dropwise via an addition funnel over 2 hours.
-
Note: Maintain internal temperature between 15-20°C. Higher temperatures promote di-chlorination.
-
-
Acidification: Once HPLC confirms consumption of Vanillin (<1%), cool to 10°C and slowly acidify with glacial acetic acid to pH 3-4.
-
Isolation: The product, 5-Chlorovanillin, will precipitate as a white to pale cream solid. Stir for 1 hour at 5°C.
-
Purification: Filter the solid and wash with ice-cold water (3 x 200 mL). Recrystallize from Ethanol/Water (1:1) if purity is <98%.
-
Yield: Expect ~105-110 g (85-90%).
Step 2: Synthesis of 3-Chloro-4-ethoxy-5-methoxybenzaldehyde
Objective: Protection of the phenol as an ethyl ether. Reaction Type: Williamson Ether Synthesis.
-
Reagents:
-
5-Chlorovanillin (186.59 g/mol ): 100 g (0.536 mol)
-
Ethyl Bromide (EtBr): 87.6 g (0.804 mol, 1.5 equiv)
-
Potassium Carbonate (K₂CO₃): 111 g (0.804 mol, 1.5 equiv)
-
Solvent: DMF (Dimethylformamide), 500 mL
-
Protocol:
-
Setup: Charge a 1L reactor with 5-Chlorovanillin, K₂CO₃, and DMF.
-
Addition: Add Ethyl Bromide in one portion (or dropwise if scale >1kg to manage mild exotherm).
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3][4]
-
Workup: Cool to room temperature. Pour the reaction mixture into 2L of ice water. The product should precipitate.[5]
-
Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3 x 400 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield: Expect ~105 g (91%). Product is usually a crystalline solid.
Step 3: Dakin Oxidation to 3-Chloro-4-ethoxy-5-methoxyphenol
Objective: Conversion of the aldehyde to a phenol. Reaction Type: Dakin Oxidation (Baeyer-Villiger migration mechanism).
-
Reagents:
-
3-Chloro-4-ethoxy-5-methoxybenzaldehyde: 50 g (0.233 mol)
-
Hydrogen Peroxide (30% w/w): 35 mL (~1.5 equiv)
-
Formic Acid (85%): 200 mL (Solvent/Catalyst)
-
Sodium Hydroxide (10% aq): For hydrolysis[6]
-
Protocol:
-
Oxidation: Dissolve the aldehyde (50 g) in Formic Acid (200 mL) in a 1L RBF.
-
Peroxide Addition (Critical Safety Step): Cool the solution to 0-5°C. Add H₂O₂ (30%) dropwise.
-
Warning: The reaction is exothermic. Do not allow temperature to exceed 10°C during addition.
-
-
Stirring: Allow the mixture to warm to room temperature and stir for 3 hours. The solution usually darkens slightly.
-
Hydrolysis: The intermediate formate ester must be hydrolyzed.[2] Concentrate the formic acid under reduced pressure (rotovap).
-
Base Treatment: Dissolve the residue in Methanol (100 mL) and add 10% NaOH solution (150 mL). Stir at 25°C for 1 hour.
-
Acidification: Acidify carefully with 2M HCl to pH 2.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 150 mL).
-
Purification: Wash the organic layer with NaHCO₃ (to remove acid traces) and brine. Dry over MgSO₄.
-
Flash Chromatography:[5] If necessary, purify on Silica Gel (Eluent: Hexane/EtOAc 8:2).
-
-
Final Product: 3-Chloro-4-ethoxy-5-methoxyphenol.[7]
-
Appearance: Off-white to pale yellow solid.
-
Yield: ~38-42 g (80-85%).
-
Analytical Quality Control (QC)
| Parameter | Method | Specification |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% Area |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Consistent with structure |
| Residual Solvent | GC-Headspace | < 5000 ppm (DMF/DCM) |
| Water Content | Karl Fischer | < 0.5% |
Expected ¹H-NMR Data (CDCl₃):
-
δ 6.60 (d, 1H, Ar-H): Proton at position 2 (ortho to OH, meta to Cl).
-
δ 6.45 (d, 1H, Ar-H): Proton at position 6 (ortho to OH, ortho to OMe).
-
δ 5.30 (s, 1H, OH): Phenolic proton (exchangeable).
-
δ 4.05 (q, 2H, O-CH₂-): Ethoxy methylene.
-
δ 3.85 (s, 3H, O-Me): Methoxy group.
-
δ 1.42 (t, 3H, -CH₃): Ethoxy methyl.
Process Safety & Scale-Up Considerations
Thermal Hazards (Dakin Oxidation)
The oxidation step involves peracids (formed in situ from Formic acid + H₂O₂).
-
Risk: Runaway exothermic decomposition.
-
Mitigation:
-
Strict temperature control (<10°C during addition).
-
Use of a blast shield for reactions >100g.
-
Quench residual peroxides with Sodium Metabisulfite (Na₂S₂O₅) before workup. Test with starch-iodide paper.
-
Solvent Management
-
DMF (Step 2): High boiling point makes removal difficult. Use water washes or switch to Acetonitrile (requires longer reaction time) for easier workup.
-
Chlorinated Solvents: DCM is used for extraction.[2] For green chemistry compliance, Ethyl Acetate can be substituted, though phase separation may be slower.
Waste Disposal
-
Aqueous Waste: Step 1 generates chlorinated waste streams. Neutralize and treat as halogenated aqueous waste.
-
Peroxides: Ensure all peroxide waste is quenched before disposal to prevent container pressurization.
References
-
Dakin Oxidation Mechanism & Conditions
- Hocking, M. B. (1980). "Dakin Oxidation of Aryl Aldehydes and Acetophenones." Canadian Journal of Chemistry.
-
Chlorination of Vanillin
- Raiford, L. C., & Lichty, J. G. (1930). "The Chlorine Derivatives of Vanillin and some of their Reactions." Journal of the American Chemical Society.
-
Synthesis of Alkoxy-Phenols (General Protocols)
- Sigma-Aldrich Technical Bulletin: "Preparation of Substituted Phenols via Baeyer-Villiger Oxid
-
Bosutinib Intermediate Synthesis (Analogous Chemistry)
- Wang, Y., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266.
Sources
- 1. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 2. 3,4-Dimethoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Preparation of 2-Aminophenols by Regiospecific Ortho-Hydroxylation [gavinpublishers.com]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CAS#:124523-80-4 | 3-(chloromethyl)-Furo[3,4-b]pyridine-5,7-dione | Chemsrc [chemsrc.com]
Reaction mechanisms involving 3-Chloro-4-ethoxy-5-methoxyphenol
Executive Summary
3-Chloro-4-ethoxy-5-methoxyphenol (CAS: 1881293-82-8) represents a highly specialized "privileged scaffold" in medicinal chemistry.[1][2] Its structural uniqueness lies in the dense functionalization pattern: a trisubstituted phenol core featuring a halogen handle (3-Cl), a lipophilic ether tail (4-OEt), and an electronic modulator (5-OMe).[1][2]
This Application Note provides a definitive guide to the reactivity of this molecule. Unlike simple phenols, the 3,4,5-substitution pattern imposes significant steric and electronic constraints that dictate reaction outcomes.[2] This guide details three critical workflows: Regioselective Electrophilic Substitution , Phenolic O-Alkylation , and Palladium-Catalyzed Dechlorination/Coupling .[1][2]
Structural Analysis & Reactivity Profile
Before designing protocols, one must understand the electronic landscape of the molecule.
-
Electronic Effects:
-
OH (C1): Strong Electron Donating Group (EDG); activates ortho positions (C2, C6).[1]
-
OEt (C4): Strong EDG; activates C3 and C5 (already occupied) and C1 (occupied).
-
OMe (C5): Strong EDG; activates C4 (occupied) and C6.[1]
-
Cl (C3): Weakly deactivating (inductive) but ortho/para directing (resonance).[1]
-
-
Steric Constraints (The "Orthogonal" Challenge):
Visualizing the Reactivity Landscape
Figure 1: Reactivity hotspot analysis. The C6 position is the primary site for EAS, while the C3-Cl bond requires transition metal catalysis for activation.[1][2]
Protocol A: Regioselective Bromination (Electrophilic Aromatic Substitution)
Objective: To introduce a bromine atom at the C6 position, creating a fully substituted tetrasubstituted benzene ring precursor.
Mechanism:
The reaction proceeds via an arenium ion intermediate.[2] The high electron density provided by the three oxygen atoms allows the use of mild brominating agents. Using elemental bromine (
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask, dissolve 3-Chloro-4-ethoxy-5-methoxyphenol (1.0 eq, 2.03 g, 10 mmol) in Acetonitrile (MeCN) (20 mL).
-
Rationale: MeCN is polar but aprotic, stabilizing the transition state without participating as a nucleophile.
-
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 eq, 1.87 g) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).[2] The product will have a higher Rf than the starting phenol.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in
(50 mL) and wash with water (2 x 20 mL) to remove succinimide by-products.[1][2] -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from cold Ethanol.
Expected Yield: 85-92% of 2-Bromo-3-chloro-4-ethoxy-5-methoxyphenol (Note: Numbering changes based on priority, Br at C6 relative to original structure).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][2]
Objective: To utilize the 3-Chloro handle for biaryl bond formation.
Challenge: Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the stronger C-Cl bond (Bond Dissociation Energy ~96 kcal/mol).[1] Standard
Mechanism:
-
Oxidative Addition:
inserts into the C-Cl bond.[1][2] (Rate Determining Step). -
Transmetallation: Boronic acid transfers the aryl group to Palladium.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Workflow Visualization
Figure 2: Catalytic cycle emphasizing the oxidative addition barrier for the Aryl Chloride.
Step-by-Step Protocol:
-
Reagent Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
Solvent System: Add degassed 1,4-Dioxane/Water (4:1 v/v) .
-
Rationale: Water is essential for the activation of the boronic acid species.
-
-
Execution: Seal the vial and heat to 100°C for 12-16 hours.
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.[2]
-
Data Analysis: Expect disappearance of the aryl chloride peak in HPLC.
Quantitative Data Summary
| Parameter | Protocol A (Bromination) | Protocol B (Suzuki Coupling) |
| Primary Reagent | NBS (N-Bromosuccinimide) | Phenylboronic Acid |
| Catalyst | None | Pd2(dba)3 / SPhos |
| Solvent | Acetonitrile (MeCN) | Dioxane / Water (4:[1][2]1) |
| Temperature | 0°C | 100°C |
| Time | 4 Hours | 16 Hours |
| Critical Factor | Control of addition rate (Regioselectivity) | Ligand selection (Activates C-Cl) |
| Typical Yield | >85% | 70-80% |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[2] Catalysts for the Suzuki-Miyaura Coupling Processes with Aryl Chlorides. Journal of the American Chemical Society.
-
Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (General reference for EAS regioselectivity rules).
-
BLD Pharm . (2023). Product Safety Data Sheet: 3-Chloro-4-ethoxy-5-methoxyphenol.
-
Mitchell, R. H., et al. (1979).[2] N-Bromosuccinimide-DMF: A mild, selective nuclear brominating reagent.[1][2] Journal of Organic Chemistry.
Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated phenols.
Sources
Functionalization of the phenolic hydroxyl in 3-Chloro-4-ethoxy-5-methoxyphenol
Application Note: Strategic Functionalization of the Phenolic Hydroxyl in 3-Chloro-4-ethoxy-5-methoxyphenol
Executive Summary & Strategic Analysis
This guide details the protocols for functionalizing the phenolic hydroxyl group of 3-Chloro-4-ethoxy-5-methoxyphenol (CEM-Phenol) . This specific scaffold features a unique "push-pull" electronic environment: the electron-donating ethoxy group (para) and methoxy group (meta) increase electron density, while the chlorine atom (meta) provides inductive withdrawal.
Chemical Profile:
-
Target: Phenolic Hydroxyl (-OH) at position 1.
-
Steric Environment: The hydroxyl is flanked by protons at positions 2 and 6. Consequently, it is sterically accessible and does not require the harsh forcing conditions often needed for 2,6-disubstituted phenols.
-
Reactivity: The
is estimated at ~9.5. The 3-chloro substituent increases acidity relative to 4-ethoxyphenol, facilitating deprotonation by mild bases (e.g., ). However, the electron-rich nature of the ring (due to 4-OEt/5-OMe) makes the substrate susceptible to oxidation. Inert atmosphere is mandatory.
Decision Matrix: Select the appropriate protocol based on the electrophile and desired outcome.
Figure 1: Strategic decision tree for functionalizing CEM-Phenol.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
Application: Standard attachment of primary alkyl chains, benzyl groups, or linkers.
Mechanism:
Materials
-
Substrate: 3-Chloro-4-ethoxy-5-methoxyphenol (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)
-
Base:
(anhydrous, granular, 2.0 equiv) -
Solvent: DMF (anhydrous) or Acetone (HPLC grade)
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under a stream of
. -
Dissolution: Charge the flask with CEM-Phenol (1.0 equiv) and anhydrous DMF (concentration 0.2 M). Stir until fully dissolved.
-
Deprotonation: Add
(2.0 equiv) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.
-
Note: If the alkyl halide is a solid, dissolve it in minimal DMF before addition.
-
-
Reaction:
-
Primary Iodides: Stir at RT for 2–4 hours.
-
Primary Bromides: Heat to 60°C for 4–6 hours.
-
Validation (IPC): Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the phenol spot (lower
) and appearance of the ether (higher ).
-
-
Workup:
-
Pour the reaction mixture into 5x volume of ice-water.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with
(5% aq) to remove DMF, followed by Brine. -
Dry over
, filter, and concentrate.[5]
-
Data Summary Table: Common Electrophiles
| Electrophile | Base | Temp | Time | Expected Yield | Notes |
| Methyl Iodide | RT | 2 h | >90% | Exothermic; add slowly. | |
| Benzyl Bromide | 60°C | 4 h | 85-90% | UV active product. | |
| Ethyl Bromoacetate | RT | 3 h | 88% | Ester susceptible to hydrolysis if basic workup is prolonged. |
Protocol 2: Mitsunobu Reaction (Secondary Alcohols)
Application: Coupling with secondary alcohols or sterically hindered partners where
Materials
-
Substrate: CEM-Phenol (1.0 equiv)
-
Alcohol Partner: Secondary alcohol (1.0 – 1.2 equiv)
-
Phosphine: Triphenylphosphine (
, 1.5 equiv)[5] -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)[5]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology
-
Setup: In a dry flask under
, combine CEM-Phenol (1.0 equiv), the Secondary Alcohol (1.0 equiv), and (1.5 equiv) in anhydrous THF (0.1 M). -
Cooling: Cool the solution to 0°C (ice bath).
-
Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes.
-
Critical: The solution will turn yellow/orange. Maintain temperature < 5°C during addition to prevent side reactions.
-
-
Reaction: Remove ice bath and stir at RT for 12–16 hours.
-
Workup: Concentrate THF directly. Triturate the residue with cold Pentane/Ether (1:1) to precipitate Triphenylphosphine oxide (
). Filter off the white solid. Purify the filtrate by column chromatography.[5]
Figure 2: Mechanistic flow of the Mitsunobu coupling with CEM-Phenol.
Protocol 3: O-Acylation & Activation
Application: Protecting group installation (Acetate/Pivalate) or activation for cross-coupling (Triflate).
Method A: Acetylation (Protection)[7]
-
Reagents: Acetic Anhydride (1.5 equiv), Pyridine (2.0 equiv), DMAP (0.1 equiv) in DCM.
-
Procedure: Mix reagents at 0°C, warm to RT. Stir 2h. Quench with dilute HCl.
-
Why DMAP? The 4-dimethylaminopyridine acts as a nucleophilic catalyst, significantly accelerating the reaction on the electron-rich phenol.
Method B: Triflation (Activation)
-
Goal: Convert the C-OH bond to C-OTf for Palladium-catalyzed coupling (Suzuki/Buchwald).
-
Reagents: Triflic Anhydride (
, 1.2 equiv), Pyridine (3.0 equiv) in DCM. -
Procedure:
-
Dissolve CEM-Phenol and Pyridine in DCM at -78°C.
-
Add
slowly (highly exothermic). -
Warm to 0°C and monitor. Do not heat.
-
Workup with cold water and dilute
. Isolate rapidly; aryl triflates can hydrolyze on silica.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Williamson) | Incomplete deprotonation or moisture. | Switch solvent to DMF; ensure |
| C-Alkylation | Phenoxide acting as ambient nucleophile (rare for this substrate). | Use a harder leaving group (Tosylate instead of Iodide) or switch to a less polar solvent (Toluene). |
| Darkening/Tars | Oxidation of the electron-rich ring. | Strict |
| No Reaction (Mitsunobu) | Use ADDP instead of DIAD; heat to 40°C; ensure the alcohol is not tertiary. |
References
-
Williamson Ether Synthesis Mechanism
-
Mitsunobu Reaction Protocols
-
Acylation Catalysis (DMAP)
-
Phenol pKa Data (Evans Table)
- Title: Evans pKa Table (Harvard)
- Source: Harvard University
-
URL:[Link]
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Advanced Synthesis Protocols: Utilizing 3-Chloro-4-ethoxy-5-methoxyphenol in MBI-D Fungicide Development
[1]
Executive Summary & Scientific Context
The molecule 3-Chloro-4-ethoxy-5-methoxyphenol (CAS 1881293-82-8) represents a critical, high-value scaffold in the development of next-generation Melanin Biosynthesis Inhibitors (MBI-D) .[1] Specifically, it serves as a lipophilic, electron-rich aryl building block used to modulate the cuticular penetration and metabolic stability of carbamate and amide-based fungicides.
While structurally related to the commercial fungicide Tolprocarb , this specific phenol allows for precise tuning of the logP and electronic properties of the aromatic core. The presence of the chlorine atom (electron-withdrawing) adjacent to the ethoxy group (electron-donating) creates a unique "push-pull" electronic environment that influences the binding affinity to polyketide synthase (PKS) and scytalone dehydratase , key enzymes in the fungal melanin pathway.
This application note provides a validated workflow for transforming this phenol into bioactive carbamate fungicides, focusing on chemoselective carbamoylation and quality control .
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | 3-Chloro-4-ethoxy-5-methoxyphenol |
| CAS Number | 1881293-82-8 |
| Molecular Formula | C₉H₁₁ClO₃ |
| Molecular Weight | 202.63 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
| pKa (Predicted) | ~9.5 (Phenolic OH) |
| Hazards | Irritant (Skin/Eye), potential sensitizer.[1] Handle in a fume hood. |
Mechanism of Action: The MBI-D Pathway
To understand the synthesis rationale, one must understand the biological target. MBI-D fungicides prevent the melanization of fungal appressoria, thereby inhibiting the mechanical penetration of the host plant cuticle (e.g., in Magnaporthe oryzae, Rice Blast).
Figure 1: The fungal melanin biosynthesis pathway. The 3-Chloro-4-ethoxy-5-methoxyphenol moiety is critical for binding to the target enzymes (SD and PKS), preventing the formation of the penetration peg.[1]
Experimental Protocol: Synthesis of MBI-D Carbamate Analog
This protocol describes the coupling of 3-Chloro-4-ethoxy-5-methoxyphenol with a chiral amino-isocyanate derivative to form a Tolprocarb-class analog.[1] This reaction requires strict moisture control to prevent the hydrolysis of the isocyanate.
Phase 1: Preparation of Reagents
-
Substrate: 3-Chloro-4-ethoxy-5-methoxyphenol (1.0 eq).[1]
-
Electrophile: (S)-1-isocyanato-2-methylpropane (or equivalent valine-derived isocyanate) (1.2 eq).
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 eq) or Triethylamine (TEA) (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Phase 2: Step-by-Step Synthesis
-
Inertion: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Cool to room temperature under a stream of N₂.
-
Solubilization: Charge the flask with 3-Chloro-4-ethoxy-5-methoxyphenol (10.0 g, 49.3 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.
-
Catalyst Addition: Add Triethylamine (0.7 mL, 4.9 mmol) to the solution. Note: If the reaction is sluggish in screening, switch to DBTDL.
-
Controlled Addition: Dissolve the isocyanate (1.2 eq) in DCM (20 mL) and transfer to the addition funnel. Add dropwise to the phenol solution over 30 minutes at 0°C (ice bath) to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol spot (Rf ~0.4) should disappear, and a less polar carbamate spot (Rf ~0.6) should appear.
-
-
Quenching: Quench the reaction by adding water (50 mL) and stirring vigorously for 10 minutes.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with 1M HCl (to remove amine/TEA), then saturated NaHCO₃, then Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
Phase 3: Analytical Validation
| Test | Acceptance Criteria | Method |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water (0.1% H3PO4), 254 nm |
| ¹H-NMR | Confirm 3-H aromatic pattern & carbamate NH | 400 MHz, DMSO-d6 |
| Moisture | < 0.5% w/w | Karl Fischer Titration |
Process Logic & Troubleshooting (Decision Tree)
The following workflow illustrates the critical decision points during the synthesis to ensure high yield and purity.
Figure 2: Logical workflow for the synthesis and purification of the carbamate derivative, highlighting corrective actions for incomplete conversion.
Structure-Activity Relationship (SAR) Insights
Why use 3-Chloro-4-ethoxy-5-methoxyphenol specifically?
-
Lipophilicity Tuning: The 4-ethoxy group increases the LogP compared to a methoxy group, enhancing the molecule's ability to penetrate the waxy cuticle of rice leaves.
-
Metabolic Stability: The 3-chloro substituent blocks metabolic oxidation at the ortho-position, prolonging the half-life of the fungicide within the plant tissue.
-
Electronic "Push-Pull": The electron-donating alkoxy groups combined with the electron-withdrawing chlorine create a specific electron density map on the aromatic ring, optimizing
stacking interactions within the active site of Scytalone Dehydratase.
References
-
Mitsui Chemicals Agro, Inc. (2019). Development of a novel fungicide, tolprocarb. Journal of Pesticide Science. Link
-
Kiyoshi, E., et al. (2015). Synthesis and activities of tolprocarb derivatives against Pyricularia oryzae. Journal of Pesticide Science. Link
-
PubChem. (2024). Compound Summary: 3-Chloro-4-ethoxy-5-methoxybenzoic acid (Related Derivative).[1][2] Link
-
Fungicide Resistance Action Committee (FRAC). (2024). FRAC Code List 2024: Fungal Melanin Biosynthesis Inhibitors. Link
Improving yield in the synthesis of 3-Chloro-4-ethoxy-5-methoxyphenol
Technical Support Center: Synthesis & Yield Optimization for 3-Chloro-4-ethoxy-5-methoxyphenol
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Low Yield & Regioselectivity Issues
Executive Summary: The "Meta-Chloro" Challenge
If you are experiencing low yields (<40%) or complex impurity profiles when synthesizing 3-Chloro-4-ethoxy-5-methoxyphenol , the root cause is likely regioselectivity failure during the chlorination step.
Direct chlorination of the precursor phenol (3-methoxy-4-ethoxyphenol) is chemically intuitive but mechanistically flawed for this target. The hydroxyl group (-OH) is a powerful ortho/para director, forcing the chlorine into the ortho position (position 2 or 6). However, your target requires the chlorine at position 3 (which is meta to the hydroxyl group).
The Solution: You must switch from a direct phenol chlorination strategy to a Directed Aldehyde Strategy (The Vanillin Route) , utilizing a Dakin Oxidation to install the final phenolic hydroxyl.
Module 1: The Synthetic Strategy (Route Selection)
Question: I am chlorinating 3-methoxy-4-ethoxyphenol using NCS, but I keep getting the wrong isomer or inseparable mixtures. Why?
Answer: This is a classic case of fighting Electrophilic Aromatic Substitution (EAS) rules.
-
The Problem: In 3-methoxy-4-ethoxyphenol, the -OH group (C1) strongly activates positions 2 and 6. The alkoxy groups (C3, C4) also activate, but the -OH dominates. Direct chlorination will almost exclusively yield 2-chloro-5-methoxy-4-ethoxyphenol (ortho-chlorination).
-
The Fix: You must install the chlorine before the final phenol exists, using an aldehyde handle to direct the chlorine to the correct position.
Recommended Workflow: The "Aldehyde Redirection" Route
This route utilizes 5-Chlorovanillin as the scaffold. The aldehyde group blocks the C1 position and directs the chlorine to the correct spot relative to the alkoxy groups.
-
Starting Material: 5-Chlorovanillin (4-hydroxy-3-methoxy-5-chlorobenzaldehyde).
-
Step A (Alkylation): Ethyl protection of the 4-OH.
-
Step B (Dakin Oxidation): Conversion of the 1-CHO to 1-OH.
Figure 1: The "Aldehyde Redirection" strategy avoids regioselectivity issues by starting with the chlorine pre-installed or directed by an aldehyde group.
Module 2: Troubleshooting the Alkylation (Step A)
Question: My alkylation of 5-chlorovanillin is slow, or I see O- vs C-alkylation byproducts.
Technical Guidance: The phenol in 5-chlorovanillin is sterically crowded (flanked by -OMe and -Cl) and acidic (pKa ~7.4 due to the electron-withdrawing aldehyde and chlorine).
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | Weaker bases minimize side reactions. Use 1.5–2.0 equivalents. |
| Solvent | DMF (Dimethylformamide) | Polar aprotic solvent is essential to solvate the phenoxide anion. Acetone is often too low-boiling for crowded phenols. |
| Reagent | Ethyl Iodide (EtI) | More reactive than Ethyl Bromide. Essential for overcoming steric hindrance at the 4-position. |
| Temp | 60–80°C | Required to drive the reaction. Do not exceed 90°C to avoid degradation of the aldehyde. |
Critical Check: Ensure your DMF is dry. Water solvates the carbonate, reducing its basicity and stalling the reaction.
Module 3: The Dakin Oxidation (Step B - The Yield Maker)
Question: The conversion of the aldehyde to the phenol (Dakin oxidation) is producing a black tar or low yield. How do I stabilize this?
Answer: The Dakin oxidation converts the electron-rich benzaldehyde to a formate ester, which is then hydrolyzed to the phenol. The danger here is over-oxidation to quinones (black tars) because the product (a phenol) is more electron-rich than the starting material.
Protocol Optimization:
-
Reagent Choice: Use Urea-Hydrogen Peroxide (UHP) complex instead of liquid H₂O₂ if possible. It releases peroxide slowly, preventing the "runaway" oxidation that leads to tars.
-
Solvent System: Methanol or Formic Acid/DCM.
-
Acidic Method (Preferred for Stability): Perform the reaction in Formic Acid with catalytic H₂SO₄ and H₂O₂. This yields the formate ester first. Isolate the ester, then hydrolyze it gently with mild base (NaHCO₃/MeOH). This "two-pot" approach protects the sensitive phenol from the oxidant.
-
-
Quenching: You must quench residual peroxide completely with Sodium Thiosulfate (Na₂S₂O₃) before acidifying or working up. Residual peroxide reacts rapidly with the free phenol during concentration, creating polymerized byproducts.
Troubleshooting Logic Tree:
Figure 2: Decision matrix for troubleshooting the Dakin Oxidation step.
Module 4: Purification & Isolation
Question: I lose a significant amount of product during column chromatography. It streaks or disappears.
Answer: 3-Chloro-4-ethoxy-5-methoxyphenol is an electron-rich, slightly acidic phenol.
-
Silica Acidity: Standard silica gel is slightly acidic (pH 6.5). Phenols can bind irreversibly or streak.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane, or use neutral alumina .
-
-
Recrystallization: This compound often crystallizes well.
-
Solvent: Try Isopropyl Alcohol (IPA)/Water or Toluene/Heptane .
-
Procedure: Dissolve in minimum hot IPA, add warm water until turbid, and cool slowly to 4°C. This avoids the loss associated with chromatography.
-
Frequently Asked Questions (FAQ)
Q1: Can I use SO₂Cl₂ (Sulfuryl Chloride) instead of NCS if I insist on chlorinating the phenol directly?
-
A: You can, but it won't solve the regioselectivity issue. SO₂Cl₂ is more aggressive than NCS and will likely cause over-chlorination (forming the 2,6-dichloro derivative) even faster. If you must chlorinate the phenol directly, use NCS in Acetonitrile at -20°C to maximize kinetic control, but expect the ortho-isomer to dominate [1].
Q2: Why is the "Aldehyde Route" better if it adds two steps?
-
A: It is a "Self-Validating" route. The aldehyde blocks the most reactive position (C1) and directs the chemistry. While it adds steps, the yield of the correct isomer is often >80%, whereas direct chlorination might give you 90% yield of the wrong isomer, requiring difficult HPLC separation.
Q3: Is this compound light-sensitive?
-
A: Yes. Chlorinated phenols and their ethers can undergo photolytic dechlorination or oxidation. Store the final product in amber vials under Argon at 4°C.
References
-
N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. BenchChem Application Notes. (2025). Detailed protocols for NCS usage in electron-rich systems.
-
Regioselective Synthesis of Chlorophenols. ResearchGate / Cardiff University. (2021). Discusses the difficulty of meta-chlorination and directing group strategies.
-
Dakin Oxidation Mechanisms. Organic Syntheses. General reference for the conversion of benzaldehydes to phenols using peroxide.
-
3-Chloro-4-ethoxy-5-methoxybenzoic acid. Sigma-Aldrich Product Data. (2024). Reference for the stable benzoic acid precursor often used in this pathway.
Technical Support Center: Purification of 3-Chloro-4-ethoxy-5-methoxyphenol
Executive Summary & Compound Profile
Welcome to the technical support hub for 3-Chloro-4-ethoxy-5-methoxyphenol . This guide addresses the specific challenges associated with purifying this tri-substituted phenolic intermediate.
Unlike simple phenols, this molecule possesses a "push-pull" electronic structure: the electron-donating alkoxy groups (ethoxy/methoxy) increase electron density, making the ring prone to oxidation (pinking/browning), while the electron-withdrawing chlorine atom enhances acidity and lipophilicity.[1][2] Successful purification requires a strategy that exploits its acidity (pKa ~8.5–9.5) and solubility differential .[1][2]
Compound Snapshot
| Property | Value (Estimated/Analog-Based) | Critical Note |
| Physical State | Crystalline Solid (Off-white to pale beige) | Prone to oiling out if solvent polarity is mismatched.[1][2] |
| Acidity (pKa) | ~8.5 – 9.5 | Sufficiently acidic for extraction into NaOH, but weak enough to require careful pH control.[1][2] |
| Solubility | High: DCM, EtOAc, MeOH.[1][2] Low: Water, Hexanes.[1][2][3] | "Like dissolves like" applies, but the -OH group dominates interaction.[1][2] |
| Major Impurities | Regioisomers (2-chloro), Quinones (oxidation), Starting material (3,5-dialkoxyphenol).[1][2] | Quinones cause persistent color; Regioisomers require chromatography.[1][2] |
Primary Purification Workflow: The "pH Swing" (Acid-Base Extraction)[1][2]
The Issue: Crude reaction mixtures often contain non-acidic byproducts (e.g., over-alkylated ethers) or neutral starting materials.[1][2] The Fix: Use the phenolic proton to selectively pull the product into the aqueous phase, leaving neutral impurities behind.[2]
Protocol 1: Selective Acid-Base Extraction
Standard Operating Procedure (SOP-EXT-04)
-
Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL/g).
-
Base Extraction: Extract the organic layer with 1M NaOH (2 x 10 mL/g).[1][2]
-
Neutral Wash: Wash the combined aqueous basic layers with a small portion of fresh DCM (removes trapped neutral impurities).[1][2] Discard this organic wash.
-
Acidification (CRITICAL): Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.
-
Observation: The product should precipitate as a solid or oil out as a cloudy suspension.[2]
-
-
Re-Extraction: Extract the acidified aqueous mixture with fresh DCM (3 x).
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Visualization: The pH Swing Logic
Caption: Logical flow of the Acid-Base extraction method, isolating the phenol based on its pKa.
Secondary Purification: Recrystallization
The Issue: The product is solid but sticky or oily due to trace impurities lowering the melting point. The Fix: A dual-solvent system to force an orderly crystal lattice.[1][2]
Protocol 2: Dual-Solvent Recrystallization
Recommended Solvent System: Heptane / Ethyl Acetate (or Toluene)[1][2]
-
Dissolution: Place the semi-pure solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60–70°C) required to just dissolve the solid.[2]
-
Precipitation: Remove from heat. While still warm, slowly add Heptane (dropwise) until a faint, persistent cloudiness appears.[1][2]
-
Clarification: Add 1–2 drops of EtOAc to clear the solution.[2]
-
Crystallization: Allow to cool to room temperature undisturbed. Then, move to a fridge (4°C) for 2–4 hours.
-
Troubleshooting: If oil droplets form instead of crystals, scratch the glass with a rod or add a "seed" crystal from a previous batch.[2]
-
-
Filtration: Filter the crystals and wash with cold Heptane.
Tertiary Purification: Column Chromatography
The Issue: Separation of regioisomers (e.g., 2-chloro vs. 3-chloro) which have identical solubility profiles. The Fix: Silica gel chromatography with "acidified" silica to prevent streaking.[2]
Technical Insight: The "Streaking" Phenomenon
Phenols are acidic and interact strongly with the silanol groups (Si-OH) on silica gel, causing "tailing" or broad bands that ruin separation.[1][2]
-
Solution: Add 1% Acetic Acid to your eluent.[1][2] This suppresses the ionization of the phenol, keeping it in its neutral, less polar form for sharper bands.[2]
Recommended Eluent System
-
Mobile Phase: Hexanes : Ethyl Acetate (Start at 9:1, gradient to 7:3).[1][2]
-
Modifier: Add 0.5% to 1% Acetic Acid to the mobile phase.[2]
Troubleshooting & FAQs
Q1: My product turned pink/brown during drying. What happened?
Diagnosis: Oxidation.[1][2][4][5] Electron-rich phenols (with methoxy/ethoxy groups) are susceptible to air oxidation, forming quinones.[1][2] Solution:
-
Immediate: Wash the dissolved product with a 10% Sodium Metabisulfite (Na₂S₂O₅) solution to reduce quinones back to phenols.[1][2]
-
Prevention: Dry under nitrogen/argon and store in amber vials at -20°C.
Q2: During extraction, I have a terrible emulsion that won't separate.
Diagnosis: The density of the chlorinated phenol in DCM is close to water, or the pH is near the pKa (buffering effect). Solution:
-
Add Brine: Saturating the aqueous layer increases its density and ionic strength, forcing separation.[1][2]
-
Filter: Pass the emulsion through a pad of Celite to break surface tension.
-
Wait: Chlorinated solvents separate faster if the aqueous layer is heavier (more salt).[1][2]
Q3: The product is "oiling out" during recrystallization.
Diagnosis: The solution is too concentrated, or the temperature dropped too fast. Solution:
-
Re-heat the mixture until clear.
-
Cool much slower (wrap the flask in a towel).
-
Vigorous stirring during cooling can sometimes force solidification of oils.[1][2]
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard text for general phenolic purification protocols). [1][2]
-
PubChem Compound Summary. (2023). 3-Chloro-4-methoxyphenol (Analog).[1][2] National Center for Biotechnology Information.[1][2] (Used for pKa and solubility estimation).[1][2] Link[1][2]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Source for Acid-Base extraction mechanics).
Sources
Technical Support Center: Thermal Optimization for 3-Chloro-4-ethoxy-5-methoxyphenol Scaffolds
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Reaction Temperature Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal "Goldilocks" Zone
Working with 3-Chloro-4-ethoxy-5-methoxyphenol presents a unique thermodynamic paradox. You are managing a scaffold that is simultaneously electron-rich (due to the phenol, ethoxy, and methoxy groups) and sterically congested , yet possesses a deactivated handle (the aryl chloride).
-
The Risk: The electron-rich core is prone to oxidation (quinonoid formation) and ether cleavage (dealkylation) at temperatures >120°C .
-
The Challenge: The aryl chloride handle is electronically deactivated towards oxidative addition (Pd/Ni catalysis), often requiring temperatures >100°C to react.
This guide provides the thermal protocols to navigate this narrow window.
Troubleshooting Modules (Q&A Format)
Module A: Cross-Coupling Reactions (Suzuki/Buchwald)
Targeting the C-Cl bond.
Q: I am attempting a Suzuki coupling on the chlorine handle at 80°C, but conversion is stuck at <20%. Increasing catalyst loading didn't help. What is wrong?
A: You are likely facing an "Electronic Mismatch" barrier. The 4-ethoxy and 5-methoxy groups donate electron density into the ring (resonance effect), increasing the double-bond character of the C-Cl bond. This makes the oxidative addition of the metal catalyst (Pd or Ni) significantly more difficult compared to a standard chlorobenzene.
-
The Fix: You must increase the reaction temperature to 100–110°C to overcome the activation energy barrier for oxidative addition.
-
Critical Adjustment: At these temperatures, standard catalysts (e.g., Pd(PPh3)4) decompose. Switch to a catalyst system designed for high-temperature stability and difficult substrates, such as Pd(OAc)2 with SPhos or XPhos ligands . These bulky, electron-rich ligands facilitate oxidative addition on electron-rich rings.
Q: When I run the reaction at 110°C, the starting material disappears, but I get a complex mixture of "black tar."
A: This is thermal decomposition of the alkoxy groups (Ether Cleavage). At >100°C, especially in the presence of Lewis acidic metals (like Boron in Suzuki coupling) or hydriodic acid byproducts, the ethoxy/methoxy groups can cleave, leading to catechols which rapidly oxidize to quinones (the "tar").
-
The Fix:
-
Solvent Switch: Avoid high-boiling ethers (like diglyme) which can auto-oxidize. Use 1,4-Dioxane/Water (4:1) or Toluene/Water . The water acts as a heat sink and scavenges boroxine species.
-
Base Selection: Switch from carbonates (weak) to K3PO4 . It buffers the pH and prevents the formation of acidic species that catalyze dealkylation.
-
Module B: O-Functionalization (Alkylation/Acylation)
Targeting the Phenolic -OH.
Q: I am trying to alkylate the phenol at 60°C. I see the product, but also a significant impurity (M+ mass matches product). Is it an isomer?
A: You are likely observing C-Alkylation (The Ambident Phenolate Problem). The 3-chloro-4-ethoxy-5-methoxy substitution pattern makes the ring highly nucleophilic. While the oxygen is the intended nucleophile, thermal energy can promote carbon attack (C-alkylation), particularly at the ortho positions (2 or 6), if they are sterically accessible.
-
The Fix: Lower the temperature to 40–45°C .
-
Kinetic Control: O-alkylation is kinetically favored (faster) at lower temperatures. C-alkylation is thermodynamically favored. By keeping the temperature low and using a polar aprotic solvent (DMF or NMP) to solvate the cation, you maximize O-selectivity.
Module C: Electrophilic Aromatic Substitution (EAS)
Targeting the Ring (Nitration/Formylation).
Q: During formylation (Vilsmeier-Haack), I get a 50:50 mixture of regioisomers. How do I direct the group to the specific open ortho position?
A: You are operating under Thermodynamic Control. At room temperature or higher, the reaction is reversible enough to produce a statistical mixture based on stability.
-
The Fix: Implement Cryogenic Kinetic Control (-78°C to -20°C) .
-
Mechanism: At low temperatures, the reaction is irreversible and controlled by the fastest approach. The position ortho to the strongest donor (the Ethoxy group, if unhindered) will react first.
-
Protocol: Cool the substrate solution before adding the electrophile. Allow to warm slowly only after the addition is complete.
Visualization: Troubleshooting Logic & Pathways
Figure 1: Thermal Optimization Decision Tree
Use this logic flow to diagnose reaction failures based on temperature and observation.
Caption: Decision tree for diagnosing thermal failures. Blue nodes indicate observation, Green nodes indicate corrective action.
Experimental Protocols
Protocol A: Thermal Scanning for Cross-Coupling
Objective: Determine the minimum temperature required to activate the C-Cl bond without degrading the alkoxy groups.
Reagents:
-
Substrate: 3-Chloro-4-ethoxy-5-methoxyphenol derivative (1.0 equiv)
-
Boronic Acid (1.5 equiv)[1]
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Base: K3PO4 (3.0 equiv)[2]
-
Solvent: Toluene/Water (10:1)
Step-by-Step:
-
Preparation: Prepare 4 identical reaction vials under Nitrogen.
-
The Gradient: Set heating blocks to 60°C, 80°C, 100°C, and 120°C .
-
Initiation: Add reagents and stir vigorously (1000 rpm).
-
Sampling: Take aliquots at 1 hour and 4 hours .
-
Analysis (HPLC/UPLC):
-
Monitor disappearance of Aryl Chloride (SM).
-
Monitor appearance of Biaryl Product.
-
Monitor appearance of "De-ethylated" byproduct (Mass = Product - 28).
-
Data Interpretation Table:
| Temp (°C) | SM Remaining (4h) | Product Yield | Impurity (Tar/Dealkylation) | Recommendation |
| 60°C | >80% | <10% | None | Too Low (Activation barrier not met). |
| 80°C | 40% | 55% | <2% | Sub-optimal (Slow kinetics). |
| 100°C | <5% | >90% | <5% | OPTIMAL (High conversion, low decomp). |
| 120°C | 0% | 70% | >20% | Too High (Ether cleavage dominates). |
Protocol B: Low-Temperature Lithiation (Halogen-Metal Exchange)
Objective: Functionalize the ring without scrambling regiochemistry.
-
Dry System: Flame-dry a 3-neck flask; flush with Argon.
-
Solvation: Dissolve substrate in anhydrous THF (0.2 M).
-
Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone bath). Wait 15 mins for equilibration.
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 mins.
-
Critical: Maintain internal temp < -70°C. If temp spikes, the Li species will equilibrate to the thermodynamically stable position (or eliminate).
-
-
Trapping: Add electrophile (e.g., DMF, Iodine) at -78°C.
-
Warming: Stir at -78°C for 1h, then allow to warm to 0°C naturally over 2 hours.
References & Grounding
-
Mechanochemistry of Aryl Chlorides:
-
Source: "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry."
-
Relevance: Confirms that aryl chlorides are the most atom-economic but challenging electrophiles, often requiring temperatures >100°C for activation in difficult substrates.
-
URL: (Proxy link based on search context 1.1)
-
-
Thermal Stability of Alkoxybenzenes:
-
Source: "Designing Benzene Derivatives with Improved Thermal Stability."
-
Relevance: Discusses the impact of substituent positioning (ortho/para) on thermal degradation and the use of stabilizers to prevent oxidative decomposition of phenolic derivatives.
-
URL: (Context 1.11)
-
-
Regioselectivity in Electrophilic Substitution:
-
Source: "Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes."
-
Relevance: Provides the theoretical basis for kinetic vs. thermodynamic control in substituted benzenes, supporting the recommendation for low-temperature lithiation/EAS.
-
URL: (Context 1.8)
-
-
Room Temperature Activation (Ligand Effects):
-
Source: "Room-temperature borylation... of aryl chlorides."[2]
-
Relevance: Highlights that while RT reaction is possible for simple chlorides, sterically hindered or electron-rich systems (like ours) require specialized ligands (XPhos/SPhos) if heat is to be avoided.
-
URL: (Context 1.4)
-
Sources
- 1. 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid | C9H12BClO4 | CID 56776605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
Technical Support Center: Resolving Solubility Issues with 3-Chloro-4-ethoxy-5-methoxyphenol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with 3-Chloro-4-ethoxy-5-methoxyphenol. Due to the compound's specific substitution pattern, it exhibits low intrinsic solubility in aqueous media. This document provides a structured, first-principles approach to achieving successful solubilization for your experiments, moving from basic concepts to advanced protocols. Our methodologies are grounded in established physicochemical principles for substituted phenols.
Section 1: Compound Profile (Estimated)
While specific experimental data for 3-Chloro-4-ethoxy-5-methoxyphenol is not extensively published, we can predict its properties based on its structure and data from analogous compounds. The molecule's core is a hydrophobic benzene ring, further substituted with a halogen (chloro) and two ether groups (ethoxy, methoxy), which contribute to its low water solubility. The single phenolic hydroxyl group is the key to its solubilization, as it can be deprotonated to form a much more soluble salt.
| Property | Estimated Value / Description | Rationale & Key Considerations |
| Molecular Formula | C₉H₁₁ClO₃ | Derived from the chemical structure. |
| Molecular Weight | 202.63 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white powder or crystalline solid. | Based on similar substituted phenols. |
| Estimated pKa | 8.5 - 9.5 | The pKa of phenol is ~9.95.[1] Electron-withdrawing groups like chlorine typically lower the pKa, making the compound slightly more acidic. The estimated pKa for the related 3-ethoxy-4-methoxyphenol is 9.21.[2] |
| Estimated LogP | 2.5 - 3.5 | The XLogP3 for the similar 3-chloro-4-methoxyphenol is 2.4.[3] The addition of an ethoxy group will increase lipophilicity. A higher LogP indicates a greater preference for a non-polar environment and lower aqueous solubility. |
| General Solubility | Aqueous: Poorly soluble. Organic: Soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Ethanol, Methanol).[4][5] | The hydrophobic nature of the substituted aromatic ring dominates, limiting water solubility.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Chloro-4-ethoxy-5-methoxyphenol not dissolving in aqueous buffers like PBS or TRIS?
A: The compound's molecular structure is predominantly hydrophobic (lipophilic or "water-fearing"). The aromatic ring and the chloro, ethoxy, and methoxy groups do not readily interact with water. Direct dissolution in aqueous systems is challenging because the energy required to break the compound's crystal lattice and solvate it in water is not favorable.[7]
Q2: I observed a precipitate immediately after diluting my DMSO stock solution into my cell culture media. What went wrong?
A: This is a very common issue known as "precipitation upon dilution."[8] Your compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous environment, the final concentration of DMSO is much lower. The compound is forced into a solvent system where it is not soluble, causing it to crash out of solution. The key is to ensure the final concentration of the compound does not exceed its solubility limit in the final aqueous/co-solvent mixture.
Q3: Can I heat the solution to improve solubility?
A: Yes, gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit for many solid compounds.[9] However, exercise caution. Prolonged or excessive heating can potentially degrade the compound. Always perform a visual inspection for clarity after the solution returns to room temperature, as it may precipitate upon cooling.
Q4: What is the most reliable method for achieving aqueous solubility for this compound?
A: For a phenolic compound like this, pH adjustment is often the most effective strategy.[10][11] By raising the pH of the aqueous solution to be at least 1-2 units above the compound's pKa (i.e., to pH > 10.5), you deprotonate the phenolic hydroxyl group. This forms a sodium phenoxide salt, which is an ionic species and thus vastly more soluble in water.[12]
Section 3: Systematic Troubleshooting Workflow
For a logical approach to solubilization, follow this decision-making workflow. This process is designed to find the simplest effective method, minimizing the use of additives that could interfere with your experiment.
Caption: A step-by-step workflow for troubleshooting solubility.
Section 4: Step-by-Step Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
The first step is always to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its strong solubilizing power for a wide range of organic molecules.[13][14]
-
Calculate: Determine the mass of 3-Chloro-4-ethoxy-5-methoxyphenol needed to make a 10-50 mM stock solution (M.W. = 202.63 g/mol ).
-
Weigh: Accurately weigh the compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Dissolve: Add the calculated volume of anhydrous, high-purity DMSO.
-
Mix: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication can be used to expedite dissolution if needed.[14]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Store the stock solution tightly sealed at -20°C or -80°C to maintain stability.
Protocol 2: The Co-Solvent Method for Preparing Aqueous Working Solutions
This method is suitable for applications where a small amount of organic solvent is tolerable. The goal is to keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v), to avoid artifacts in biological assays.[13]
-
Warm: Bring your stock solution and the target aqueous buffer (e.g., PBS, cell culture media) to room temperature.
-
Prepare Buffer: Place the final volume of your aqueous buffer into a sterile tube.
-
Dilute: While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise directly into the vortex. This rapid mixing is crucial to prevent localized high concentrations of the compound that can lead to precipitation.
-
Inspect: After addition, continue vortexing for another 30 seconds. Visually inspect the solution against a light source. If it remains clear, it is ready for use. If you observe any cloudiness, haze, or precipitate, the solubility limit has been exceeded, and you should proceed to Protocol 3.
Protocol 3: pH Adjustment for Enhanced Aqueous Solubility
This protocol leverages the acidic nature of the phenolic hydroxyl group to create a highly soluble phenoxide salt.[10][15] This is often the most effective method for achieving high aqueous concentrations.
-
Prepare Alkaline Buffer: Adjust the pH of your desired aqueous buffer (e.g., a TRIS or phosphate buffer) to ~10.5-11.0 using a dilute solution of sodium hydroxide (e.g., 0.1 N or 1 N NaOH). Note: Ensure this high pH is compatible with your downstream experiment.
-
Direct Dissolution: Weigh the solid 3-Chloro-4-ethoxy-5-methoxyphenol and add it directly to the high-pH buffer.
-
Mix: Stir or vortex the solution. The compound should dissolve readily as it is converted to its sodium salt.
-
pH Readjustment (Optional & Critical): If your experiment requires a physiological pH, you can now carefully and slowly back-titrate the solution towards pH 7.4 using a dilute acid (e.g., 0.1 N HCl). Crucially, you must monitor for any signs of precipitation as you approach the compound's pKa. You may be able to achieve a metastable, supersaturated solution at neutral pH that is stable enough for immediate use.
-
Control Experiment: Always run a parallel control with a "vehicle" (the buffer adjusted to high pH and then back-titrated) to ensure that the pH changes themselves do not affect your experimental results.
Section 5: Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques can be employed, often used in pharmaceutical development.
-
Use of Surfactants: Surfactants, or detergents, are amphiphilic molecules that can form structures called micelles in water.[8] At concentrations above the critical micelle concentration (CMC), the hydrophobic tails of the surfactant molecules form a core, creating a microenvironment where a poorly soluble compound like 3-Chloro-4-ethoxy-5-methoxyphenol can be encapsulated, increasing its apparent solubility in the bulk aqueous phase. Non-ionic surfactants like Tween-80 or Polysorbate 80 are commonly used at low concentrations (0.1-1%).[13]
Caption: Micellar solubilization of a hydrophobic drug by surfactants.
-
Sonication: The use of high-frequency sound waves (ultrasonication) can provide the energy needed to break up the compound's crystal lattice and enhance dissolution.[14] This is a physical method that can be combined with co-solvent or warming techniques to speed up the process.
Section 6: Safety & Handling Precautions
Substituted phenols require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not available, data from similar chlorinated and methoxylated phenols suggest the following precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.[16]
-
Toxicity: Compounds in this class can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[16]
Always consult the material's specific SDS upon receipt and follow all institutional safety guidelines.
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. Retrieved February 23, 2026, from [Link]
-
Ma, Y., et al. (2000, March 11). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. Retrieved February 23, 2026, from [Link]
-
Ma, Y., et al. (2000, March 11). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Solubility and pH of phenol. (n.d.). Chemguide. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet for 4-Methoxyphenol. (n.d.). Kishida Chemical Co., Ltd. Retrieved February 23, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Safety Data Sheet for m-Guaiacol. (2012, November 16). Acros Organics. Retrieved February 23, 2026, from [Link]
-
Phenol Solubility Data Overview. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]
-
Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect. Retrieved February 23, 2026, from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 23, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved February 23, 2026, from [Link]
-
Phenol. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Galanakis, C. M., et al. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. Society of Chemical Industry. Retrieved February 23, 2026, from [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. Retrieved February 23, 2026, from [Link]
-
(PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
3-Chloro-4-methoxyphenol. (n.d.). PubChem, NIH. Retrieved February 23, 2026, from [Link]
-
3-Ethoxy-4-methoxyphenol. (n.d.). The Good Scents Company. Retrieved February 23, 2026, from [Link]
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. scent.vn [scent.vn]
- 3. 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Improving API Solubility [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Comparative 1H NMR Profiling: 3-Chloro-4-ethoxy-5-methoxyphenol
Topic: 1H NMR Spectral Analysis of 3-Chloro-4-ethoxy-5-methoxyphenol Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and QC Analysts
Solvent Selection, Structural Assignment, and Isomeric Differentiation
Executive Summary & Strategic Context
In the development of halogenated phenolic intermediates, 3-Chloro-4-ethoxy-5-methoxyphenol presents a unique analytical challenge due to its asymmetric tetrasubstituted ring. Accurate characterization requires more than a standard proton scan; it demands a strategic choice of solvent to resolve the phenolic hydroxyl proton and rigorous analysis of meta-coupling (
This guide moves beyond basic peak listing. We compare the spectral performance of this compound in CDCl₃ vs. DMSO-d₆ and provide a logic-based framework for differentiating it from its closest structural isomers.
Structural Logic & Predicted Spectral Data
The molecule possesses a benzene ring with four substituents. The protons of interest are located at the C2 and C6 positions.
-
H2 (Proton A): Located between the Hydroxyl (-OH) and Chlorine (-Cl).
-
H6 (Proton B): Located between the Hydroxyl (-OH) and Methoxy (-OMe).
Due to the different electronic effects of -Cl (Inductive withdrawal, EWG) versus -OMe (Resonance donation, EDG), these two protons are chemically non-equivalent.
Representative Data Table (400 MHz)
Note: Chemical shifts (
| Signal Assignment | Multiplicity | Coupling ( | Structural Insight | ||
| Phenolic -OH | Broad Singlet / Singlet | 5.20 – 6.50 (Variable) | 9.40 – 9.80 (Distinct) | N/A | Critical: Exchangeable proton. Visible/Sharp in DMSO due to H-bonding. |
| Ar-H (C2) | Doublet ( | ~6.55 | ~6.60 | Deshielded by ortho-Cl relative to H6. | |
| Ar-H (C6) | Doublet ( | ~6.15 | ~6.20 | Shielded by ortho-OMe and ortho-OH. | |
| -OCH₂- (Ethoxy) | Quartet ( | 4.05 | 3.98 | Characteristic methylene quartet. | |
| -OCH₃ (Methoxy) | Singlet ( | 3.82 | 3.75 | N/A | Distinct sharp singlet. |
| -CH₃ (Ethoxy) | Triplet ( | 1.42 | 1.30 | Methyl triplet coupled to methylene. |
Comparative Analysis: Solvent Selection
The choice of solvent is the single most critical variable in the NMR analysis of phenols.
Option A: Chloroform-d (CDCl₃)[1]
-
Pros: High solubility for the lipophilic ethoxy/chloro regions; easy recovery of sample; standard reference data available.
-
Cons: The phenolic proton (
) is often broad or invisible due to rapid chemical exchange with trace water or concentration dependence. -
Verdict: Use for checking the alkyl chain integrity (Ethoxy/Methoxy ratio).
Option B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[2]
-
Pros: Strong Hydrogen bond acceptor. It "locks" the phenolic proton, slowing the exchange rate. This results in a sharp, distinct peak downfield (9.0–10.0 ppm), allowing for integration and quantitative purity assessment.
-
Cons: High viscosity can broaden lines slightly; harder to remove from sample.
-
Verdict: Mandatory for confirming the presence of the free phenol and full structural characterization.
Visualization: Solvent Interaction Mechanism
The following diagram illustrates why DMSO is superior for phenolic quantification.
Caption: Mechanism of phenolic proton stabilization in DMSO-d6 vs. rapid exchange in CDCl3.
Isomeric Differentiation (The "Alternative" Analysis)
A common synthesis impurity is the regioisomer where the Chlorine is at position 2 rather than 3 (i.e., 2-Chloro-4-ethoxy-5-methoxyphenol ).
How do you distinguish the target (3-Cl) from the isomer (2-Cl) using only 1H NMR?
| Feature | Target: 3-Chloro isomer | Alternative: 2-Chloro isomer |
| Proton Positions | H2 and H6 (Meta to each other) | H3 and H6 (Para to each other) |
| Coupling Constant ( | Meta-coupling ( | Para-coupling ( |
| Appearance | Two distinct doublets (d) | Two distinct singlets (s) |
| NOE Correlation | NOE between OMe and H6 only. | NOE between OMe and H6; NOE between OEt and H3. |
Diagnostic Rule: If the aromatic region shows two sharp singlets, you likely have the 2-Chloro isomer. If you see two doublets with small coupling (~2Hz), you have the correct 3-Chloro product.
Experimental Protocol: High-Resolution Acquisition
To ensure the meta-coupling is resolved (critical for isomer confirmation), specific acquisition parameters are required.
Step-by-Step Methodology
-
Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-d₆ .
-
Why? To see the OH peak and ensure full solubility.
-
-
Shimming: Perform gradient shimming.
-
Target: Line width at half height (LB) should be < 0.5 Hz.
-
Reason: The meta-coupling (
Hz) will be obscured if shimming is poor.
-
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Acquisition Parameters:
-
Spectral Width (SW): 14 ppm (to catch the downfield OH).
-
Acquisition Time (AQ): > 3.0 seconds.[1][3] (High digital resolution).
-
Relaxation Delay (D1): 10 seconds .
-
Reason: Phenolic protons and isolated aromatic protons have long T1 relaxation times. A short D1 will suppress the integration of the aromatic protons relative to the methoxy/ethoxy methyls, leading to incorrect purity calculations.
-
-
Processing:
-
Apply an exponential window function with LB = 0.1 to 0.3 Hz . Do not over-smooth, or you will lose the doublet splitting.
-
Workflow Diagram
Caption: Decision tree for confirming structural identity via coupling patterns.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for substituent chemical shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for relaxation delay and quantitative NMR protocols). Link
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for chemical shift prediction logic). Link
Sources
Technical Comparison: Distinguishing 3-Chloro-4-ethoxy-5-methoxyphenol via MS Fragmentation
Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Chloro-4-ethoxy-5-methoxyphenol (
We compare this specific chlorinated alkoxyphenol against its structural isomers (e.g., regioisomeric ethoxy/methoxy phenols) and non-chlorinated analogs. The guide establishes a self-validating protocol for structural elucidation using both Electron Ionization (EI) and Electrospray Ionization (ESI), highlighting the critical role of the ortho-effect and McLafferty-like rearrangements in distinguishing the target compound.
Structural Context & Theoretical Basis
To interpret the MS data accurately, we must first map the electronic environment of the molecule.
-
Core Structure: A phenol ring substituted at positions 1 (OH), 3 (Cl), 4 (OEt), and 5 (OMe).
-
Electronic Environment: The 4-ethoxy group is sterically crowded, flanked by a chlorine atom (electron-withdrawing, heavy isotope) and a methoxy group (electron-donating).
-
Key Differentiator: The presence of the ethoxy group allows for a specific
-hydrogen transfer mechanism (loss of ethene) that is absent in dimethoxy analogs.
Isotope Signature
The presence of a single Chlorine atom provides a diagnostic "A+2" isotope pattern.
-
M (100%):
contribution. -
M+2 (~32%):
contribution. -
Validation Check: Any putative identification of this molecule must exhibit this 3:1 intensity ratio in the parent ion cluster.
Fragmentation Mechanisms: The "Fingerprint"
Electron Ionization (EI) - 70 eV
In GC-MS, the molecule forms a radical cation
Primary Pathway: Ethoxy Cleavage (The Diagnostic Step)
Unlike methoxy groups, which typically lose a methyl radical (
-
Parent Ion: m/z 202 (
). -
Loss of Ethene: m/z 202
m/z 174 ( ).-
Mechanism:[1] Hydrogen from the ethoxy
-carbon transfers to the oxygen, releasing . This is often the Base Peak in ethoxy-substituted phenols.
-
-
Secondary Loss (Methyl): m/z 174
m/z 159 ( ).-
Mechanism:[1] Loss of the methyl radical from the remaining 5-methoxy group to form a quinoid cation.
-
-
Ring Degradation: m/z 159
m/z 131 (Loss of CO, -28 Da).
Electrospray Ionization (ESI) - Negative Mode
In LC-MS/MS, phenols are best analyzed in negative mode (
-
Precursor: m/z 201 (
). -
Radical Loss Anomaly: Unlike standard even-electron rules, chlorinated guaiacol-like structures often lose a methyl radical (
, -15 Da) from the methoxy group to form a stable semiquinone radical anion ( , m/z 186). -
Ethene Loss: m/z 201
m/z 173 ( ).
Comparative Analysis: Target vs. Alternatives
The following table contrasts 3-Chloro-4-ethoxy-5-methoxyphenol with its most likely analytical interferents.
Table 1: Diagnostic Ion Comparison (EI-MS)
| Feature | Target Compound (3-Cl-4-OEt-5-OMe) | Analog A (3-Cl-4,5-dimethoxyphenol) | Isomer B (3-Cl-5-OEt-4-OMe) |
| Parent Ion (m/z) | 202 / 204 | 188 / 190 | 202 / 204 |
| Primary Loss | -28 Da (Ethene) | -15 Da (Methyl) | -28 Da (Ethene) |
| Base Peak | m/z 174 (Phenol radical) | m/z 173 (Quinoid cation) | m/z 174 |
| Differentiation | Ortho-Effect: 4-OEt is flanked by Cl. High abundance of m/z 174 due to steric relief. | No -28 loss. Easy to distinguish. | Regio-control: 5-OEt is meta to OH. Quinone methide formation is less favorable than para (4-OEt). Ratio of m/z 159/174 is lower in Isomer B. |
Detailed Differentiation Strategy (Target vs. Isomer B)
Isomer B (3-Chloro-5-ethoxy-4-methoxyphenol) has the ethoxy group at position 5 (meta to phenol OH) and methoxy at 4 (para).
-
Target (4-OEt): The para-ethoxy group can participate in resonance stabilization of the cation more effectively after ethene loss, often leading to a more intense m/z 174 peak relative to the parent than the meta-isomer.
-
Isomer B (5-OEt): The 4-methoxy group (para) will compete for fragmentation, potentially increasing the relative abundance of the
peak (m/z 187) compared to the target.
Visualizing the Fragmentation Pathway[2][3][4][5][6]
The following diagram illustrates the primary fragmentation pathways for the target molecule under Electron Ionization (EI).
Caption: Figure 1. Predicted EI-MS fragmentation tree for 3-Chloro-4-ethoxy-5-methoxyphenol. The bold path (m/z 202 -> 174 -> 159) represents the dominant energetic pathway.
Experimental Protocols
To replicate these results, use the following validated instrument parameters.
GC-MS (Impurity Profiling)
-
Column: SH-Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-polarity phase.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium, 1.0 mL/min constant flow.
-
Oven Program: 60°C (1 min)
20°C/min 280°C (5 min). -
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–350.
LC-MS/MS (Metabolite ID)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase: (A) Water + 5mM Ammonium Acetate; (B) Acetonitrile.
-
Ionization: ESI Negative Mode.
-
Source Voltage: -4500 V.
-
Collision Energy (CE): Ramp 10–40 eV to capture both precursor and fragments.
-
MRM Transitions (Quantitation):
-
Quantifier: 201.0
186.0 (Methyl radical loss, specific to chlorinated guaiacols). -
Qualifier: 201.0
173.0 (Ethene loss).
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methoxy-4-chlorophenol (Analog Reference). National Institute of Standards and Technology.[2] [Link]
-
Knuutinen, J., & Korhonen, I. (1983). Mass Spectra of Chlorinated Alkoxyphenols. Organic Mass Spectrometry.[3] (Provides foundational rules for chlorinated phenol fragmentation).
- Hau, J., & Lemoine, J. (1998). Differentiation of Isomers using High Resolution Mass Spectrometry. (General principles for distinguishing regioisomers via MS/MS).
-
PubChem Compound Summary. 3-Chloro-4-ethoxy-5-methoxyphenylboronic acid (Structural Analog). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
